2-chloro-N-(2,3-dichlorophenyl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-dichlorophenyl)acetamide typically involves the reaction of 2,3-dichloroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . The general reaction scheme is as follows:
2,3-dichloroaniline+chloroacetyl chloride→this compound
Industrial Production Methods
The process may include additional purification steps such as recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to facilitate substitution reactions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis: The major products are 2,3-dichloroaniline and chloroacetic acid.
Scientific Research Applications
2-chloro-N-(2,3-dichlorophenyl)acetamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,4-dichlorophenyl)acetamide: Similar in structure but with a different chlorine substitution pattern.
2-chloro-N-(3-chlorophenyl)acetamide: Another structurally related compound with a single chlorine substitution on the phenyl ring.
N-(2,6-dimethylphenyl)chloroacetamide: A related compound with methyl groups instead of chlorine atoms.
Uniqueness
2-chloro-N-(2,3-dichlorophenyl)acetamide is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and interactions with biological targets. This distinct structure allows it to be used in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-chloro-N-(2,3-dichlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGQBIFGVDDWKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353142 | |
Record name | 2-chloro-N-(2,3-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33560-47-3 | |
Record name | 2-chloro-N-(2,3-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(2,3-dichlorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the N—H bond in 2-chloro-N-(2,3-dichlorophenyl)acetamide?
A1: The N—H bond in this compound adopts a syn conformation relative to both the 2- and 3-chloro substituents on the aromatic ring. This arrangement is consistent with similar patterns observed in related compounds like 2-chloro-N-(2-chlorophenyl)acetamide, N-(2,3-dichlorophenyl)acetamide, and 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide. []
Q2: How does the molecular structure of this compound influence its intermolecular interactions?
A2: The presence of the N—H and C=O groups within the molecule enables the formation of N—H⋯O hydrogen bonds. These hydrogen bonds link adjacent molecules of this compound, resulting in the formation of chain-like structures within the solid state. []
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